molecular formula C14H8O7S B15076393 1,9-Dicarboxyphenoxathiin-10,10-dioxide CAS No. 106319-99-7

1,9-Dicarboxyphenoxathiin-10,10-dioxide

Cat. No.: B15076393
CAS No.: 106319-99-7
M. Wt: 320.28 g/mol
InChI Key: GWAHIADCSFKKFO-UHFFFAOYSA-N
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Description

1,9-Dicarboxyphenoxathiin-10,10-dioxide is a sulfur-containing heterocyclic compound characterized by a phenoxathiin core structure modified with two carboxy groups at the 1- and 9-positions and sulfone groups at the 10-position. This configuration imparts unique electronic and steric properties, making it a candidate for applications in materials science and medicinal chemistry. The sulfone groups enhance oxidative stability, while the carboxy groups enable solubility modulation and derivatization opportunities .

Properties

CAS No.

106319-99-7

Molecular Formula

C14H8O7S

Molecular Weight

320.28 g/mol

IUPAC Name

10,10-dioxophenoxathiine-1,9-dicarboxylic acid

InChI

InChI=1S/C14H8O7S/c15-13(16)7-3-1-5-9-11(7)22(19,20)12-8(14(17)18)4-2-6-10(12)21-9/h1-6H,(H,15,16)(H,17,18)

InChI Key

GWAHIADCSFKKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC3=CC=CC(=C3S2(=O)=O)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves several steps. One common synthetic route includes the oxidation of phenoxathiin derivatives. The reaction conditions typically involve the use of strong oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled temperatures .

Chemical Reactions Analysis

1,9-Dicarboxyphenoxathiin-10,10-dioxide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,9-Dicarboxyphenoxathiin-10,10-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,9-Dicarboxyphenoxathiin-10,10-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The sulfone (-SO₂) group is a common feature in these compounds, contributing to enhanced thermal and oxidative stability.
  • Carboxy (-COOH) groups in the target compound contrast with amine (-NH₂) or hydroxyl (-OH) groups in analogs, influencing solubility and reactivity .

Physicochemical Properties

  • Thermal Stability : Sulfone-containing compounds like 3,6-Thioxanthenediamine-10,10-dioxide exhibit high melting points (>200°C), suggesting similar thermal resilience for the target compound .
  • Solubility: Carboxy groups in this compound likely improve aqueous solubility compared to amine-substituted analogs like diazaphenothiazines, which require polar aprotic solvents (e.g., DMF) for synthesis .

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